molecular formula C26H27ClN4O2 B2630474 N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326895-81-1

N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide

Cat. No.: B2630474
CAS No.: 1326895-81-1
M. Wt: 462.98
InChI Key: RWALJCPEESMQAS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a useful research compound. Its molecular formula is C26H27ClN4O2 and its molecular weight is 462.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Salian, Narayana, and Sarojini (2017) conducted a study on the synthesis and spectroscopic characterization of a similar compound. They synthesized the title compound through a reaction involving 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5- dihydro-1H-pyrazole-1-carbothioamide, and its cyclization was evidenced by FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

Antimicrobial and Anticancer Properties

  • Hafez, El-Gazzar, and Al-Hussain (2016) found that compounds similar to the specified chemical, which include pyrazole derivatives with pyrazolyl moieties, exhibited significant antimicrobial and anticancer activities. Some synthesized compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzymatic Activity

  • The research by Abd and Awas (2008) on pyrazolopyrimidinyl keto-esters and their derivatives revealed an increase in the reactivity of cellobiase, an enzyme, indicating potential applications in biochemical research (Abd & Awas, 2008).

Molecular Docking and Quantum Chemical Analysis

  • Viji, Balachandran, Babiyana, Narayana, and Salian (2020) carried out a detailed study on a related molecule, analyzing its structure through quantum chemical methods and vibrational spectral techniques. They also investigated its antimicrobial activity and molecular docking to identify binding energy with different proteins, suggesting its potential in drug design (Viji et al., 2020).

Spectroscopic Investigations for Biological Functions

  • Another study by Viji, Balachandran, Babiyana, Narayana, and Salian (2020) involved the spectroscopic investigation of a similar compound. Their research focused on understanding the molecule's electronic properties and its potential biological functions, particularly in antimicrobial activity (Viji et al., 2020).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4O2/c1-18(2)20-5-7-21(8-6-20)23-17-24-26(33)30(15-16-31(24)29-23)14-12-25(32)28-13-11-19-3-9-22(27)10-4-19/h3-10,15-16,18,23-24,29H,11-14,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMISLUVQJOPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NCCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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